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Compound of Interest

Compound Name:
(R)-(+)-alpha,alpha-Diphenyl-2-

pyrrolidinemethanol

Cat. No.: B226666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties

of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, a pivotal chiral auxiliary and catalyst

precursor in modern organic synthesis. This document details its physicochemical

characteristics, spectroscopic data, and fundamental applications, with a focus on its role in

asymmetric catalysis. Experimental protocols for its synthesis and the determination of its

basicity are also presented, alongside a visualization of its most prominent catalytic cycle.

Core Properties
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, also known as (R)-Diphenylprolinol, is

a chiral β-amino alcohol that has found extensive use in asymmetric synthesis.[1] Its rigid

structure and defined stereochemistry make it an invaluable tool for the enantioselective

reduction of ketones and other prochiral substrates.[2]

Physicochemical Properties
The fundamental physical and chemical properties of (R)-(+)-alpha,alpha-Diphenyl-2-
pyrrolidinemethanol are summarized in the table below, providing a clear reference for its

handling, application, and characterization.
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Property Value References

Molecular Formula C₁₇H₁₉NO [3][4]

Molecular Weight 253.34 g/mol [5][6]

Appearance
White to off-white or faintly

yellow crystalline powder
[3][4]

Melting Point 77-80 °C [2][3][5]

Boiling Point 396.54 °C (rough estimate) [2][3]

Optical Activity [α]²⁰/D +69° (c=3, chloroform) [3][5]

pKa (Predicted) 13.15 ± 0.29 [3]

Solubility Soluble in chloroform [3][7]

Density 1.0078 g/cm³ (rough estimate) [2][3]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of (R)-(+)-
alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Key spectral data are provided below.

Spectroscopic Data Key Features and Shifts References

¹H NMR (Proton NMR)

Shifts (ppm): 7.56, 7.49, 7.28,

7.26, 7.15, 7.14, 4.23, 2.99,

2.90, 1.70, 1.57

[8]

IR (Infrared) Spectroscopy

Available spectra confirm the

presence of hydroxyl and

amine functional groups.

[9]

Mass Spectrometry
Molecular ion peak consistent

with the molecular weight.
[6]
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Role in Asymmetric Synthesis: The Corey-Bakshi-
Shibata (CBS) Reduction
A primary application of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is its use as a

precursor to the chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata

(CBS) catalyst.[2] This catalyst is highly effective for the enantioselective reduction of prochiral

ketones to their corresponding chiral secondary alcohols using a borane source.[2]

The catalytic cycle of the CBS reduction is a well-established mechanism that elegantly

explains the high degree of enantioselectivity observed. The key steps involve the coordination

of borane to the nitrogen atom of the oxazaborolidine, followed by coordination of the ketone to

the endocyclic boron atom. This organized transition state facilitates a stereoselective hydride

transfer.

Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

Catalyst Activation

Substrate Coordination Hydride Transfer and Product Formation
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Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
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Experimental Protocols
Detailed and reliable experimental procedures are paramount for the successful application of

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol in a research setting.

Synthesis of (R)-(+)-alpha,alpha-Diphenyl-2-
pyrrolidinemethanol
The following protocol is adapted from a procedure published in Organic Syntheses, which

provides a robust method for its preparation.[9]

Workflow for the Synthesis of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
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Synthesis Workflow

N-Boc-pyrrolidine

Asymmetric Lithiation
with sec-BuLi and (-)-sparteine in ether at -70°C

Lithated Intermediate

Reaction with Benzophenone
in ether

(R)-(+)-2-(Diphenylhydroxymethyl)-
N-(tert-butoxycarbonyl)pyrrolidine

Deprotection
with NaOH in ethanol, reflux

Workup and Purification

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of the target compound.

Materials:
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N-(tert-Butoxycarbonyl)pyrrolidine

(-)-Sparteine

sec-Butyllithium in cyclohexane

Anhydrous diethyl ether

Benzophenone

Absolute ethanol

Sodium hydroxide (NaOH)

Potassium carbonate (K₂CO₃)

Standard glassware for anhydrous reactions

Magnetic stirrer and stirring bar

Dry ice/acetone bath

Procedure:

Asymmetric Lithiation: In an oven-dried, three-necked flask under an inert atmosphere,

dissolve N-(tert-butoxycarbonyl)pyrrolidine and (-)-sparteine in anhydrous diethyl ether. Cool

the solution to approximately -70 °C using a dry ice/acetone bath. To this solution, add sec-

butyllithium dropwise over a period of 35 minutes, maintaining the low temperature.[9]

Reaction with Benzophenone: In a separate flask, prepare a solution of benzophenone in

anhydrous diethyl ether. Add this solution to the lithiated intermediate mixture while

maintaining the reaction temperature at -70 °C. Allow the reaction to proceed for the

specified time as per the detailed literature procedure.[9]

Quenching and Extraction: Quench the reaction by the slow addition of a suitable proton

source (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room

temperature. Perform a standard aqueous workup, extracting the product into an organic

solvent like diethyl ether.
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Drying and Concentration: Combine the organic phases, dry them over an anhydrous drying

agent such as potassium carbonate, filter, and remove the solvent under reduced pressure

to yield the crude N-Boc protected product.[9]

Deprotection: Dissolve the crude (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-

butoxycarbonyl)pyrrolidine in absolute ethanol. Add sodium hydroxide and heat the mixture

to reflux for 2.5 hours.[9]

Final Purification: After cooling the reaction mixture, remove the solvent under reduced

pressure. The residue is then subjected to an appropriate workup and purification, such as

recrystallization, to afford the pure (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol as

a white solid.[9]

Determination of Basicity (pKa) by Potentiometric
Titration
While a predicted pKa value is available, experimental determination provides a more accurate

measure of the basicity of the pyrrolidine nitrogen. A general protocol for pKa determination via

potentiometric titration is outlined below.

Materials:

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

Deionized, CO₂-free water

pH meter with a suitable electrode, calibrated with standard buffers

Burette

Magnetic stirrer and stirring bar

Procedure:
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Sample Preparation: Accurately weigh a sample of (R)-(+)-alpha,alpha-Diphenyl-2-
pyrrolidinemethanol and dissolve it in a known volume of deionized, CO₂-free water. Due

to its limited water solubility, a co-solvent system (e.g., water-ethanol mixture) may be

necessary. If a co-solvent is used, the apparent pKa will be determined.

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the

calibrated pH electrode. Position the burette containing the standardized HCl solution above

the beaker.

Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small,

precise increments. After each addition, allow the pH reading to stabilize and record both the

volume of titrant added and the corresponding pH.

Data Analysis: Continue the titration well past the equivalence point. Plot the pH versus the

volume of HCl added to generate a titration curve. The pKa can be determined from the pH

at the half-equivalence point. More accurately, the equivalence point can be determined from

the first or second derivative of the titration curve. The pKa is then calculated using the

Henderson-Hasselbalch equation at various points along the buffer region of the curve.

Safety and Handling
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is classified as a skin and eye irritant

and may cause respiratory irritation.[10]

Personal Protective Equipment (PPE): Always wear appropriate personal protective

equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat

when handling this compound.[10]

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust.[10] Avoid contact with skin and eyes.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It

should be stored under an inert atmosphere.[1]

In case of contact:

Skin: Wash off immediately with plenty of soap and water.[10]
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Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15

minutes.[10]

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety

information before handling this chemical.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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